TMPMgCl.LiCl

Catalog No.
S8955641
CAS No.
M.F
C9H18Cl2LiMgN
M. Wt
242.4 g/mol
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TMPMgCl.LiCl

Product Name

TMPMgCl.LiCl

IUPAC Name

lithium;magnesium;2,2,6,6-tetramethylpiperidin-1-ide;dichloride

Molecular Formula

C9H18Cl2LiMgN

Molecular Weight

242.4 g/mol

InChI

InChI=1S/C9H18N.2ClH.Li.Mg/c1-8(2)6-5-7-9(3,4)10-8;;;;/h5-7H2,1-4H3;2*1H;;/q-1;;;+1;+2/p-2

InChI Key

JHBZAAACZVPPRQ-UHFFFAOYSA-L

Canonical SMILES

[Li+].CC1(CCCC([N-]1)(C)C)C.[Mg+2].[Cl-].[Cl-]

The compound TMPMgCl·LiCl is a bimetallic complex consisting of magnesium chloride and lithium chloride coordinated with 2,2,6,6-tetramethylpiperidine (TMP) ligands. This compound is classified as a Turbo-Hauser base, which is known for its enhanced basicity and regioselectivity in organic reactions. The presence of lithium chloride significantly increases the solubility and reactivity of the magnesium amides, making TMPMgCl·LiCl a valuable reagent in synthetic organic chemistry. The unique steric and electronic properties of the TMP ligand contribute to its ability to selectively deprotonate C–H bonds in various substrates, facilitating metalation reactions that are crucial in the synthesis of complex organic molecules .

, primarily involving the metalation of aromatic and heteroaromatic compounds. Some notable reactions include:

  • Metalation of Thiophenes: The compound can regioselectively metalate thiophene derivatives, such as 3-hexylthiophene, leading to the formation of metalated intermediates that can be further functionalized .
  • Directed Metalation: In reactions with substituted aromatic compounds, TMPMgCl·LiCl has shown to facilitate selective ortho-deprotonation, which is essential for synthesizing functionalized products .
  • Cross-Coupling Reactions: The compound is also utilized in nickel-catalyzed cross-coupling reactions, allowing for efficient synthesis of oligothiophenes and other complex structures .

The synthesis of TMPMgCl·LiCl typically involves the following methods:

  • Reaction of Grignard Reagents: A common approach is to treat an amine with a Grignard reagent (such as isopropylmagnesium chloride) in the presence of lithium chloride. This process leads to the formation of the desired Turbo-Hauser base .
    R2NMgX+LiCl+R2NHLiMg NR 2)Cl2+RH\text{R}^2\text{NMgX}+\text{LiCl}+\text{R}'_2\text{NH}\rightarrow \text{LiMg NR }^2)\text{Cl}_2+\text{RH}
  • Direct Reaction with Lithium Amides: Alternatively, lithium amides can be reacted with magnesium chloride to produce TMPMgCl·LiCl .
  • Solvent Coordination: The compound can be synthesized in various solvents (e.g., tetrahydrofuran), which influence its solubility and reactivity profiles .

TMPMgCl·LiCl finds applications primarily in synthetic organic chemistry:

  • Metalation Reactions: It serves as a powerful base for metalating aromatic compounds, enabling further functionalization.
  • Synthesis of Oligomers: The compound is used in synthesizing oligothiophenes through efficient coupling reactions, which are important in materials science and organic electronics .
  • Functional Group Transformations: It facilitates various transformations by acting as a nucleophile or base in subsequent reactions.

Interaction studies involving TMPMgCl·LiCl focus on its reactivity with various electrophiles and substrates. Research indicates that the compound exhibits high regioselectivity during metalation processes, which can be attributed to its unique structure and the steric effects imparted by the TMP ligand. Studies have shown that it can efficiently metalate positions on aromatic rings while maintaining functional group tolerance .

Additionally, interactions with other reagents (such as nickel catalysts) have been explored to enhance reaction efficiency and selectivity in cross-coupling processes .

Several compounds exhibit similar properties or applications as TMPMgCl·LiCl. Here are some notable examples:

Compound NameDescriptionUnique Features
Isopropylmagnesium Chloride Lithium Chloride (iPrMgCl·LiCl)Another Turbo-Hauser base used for similar metalation reactionsLess regioselective compared to TMPMgCl·LiCl
Ethylmagnesium BromideA Grignard reagent often used for nucleophilic substitutionsMore reactive but less selective than Turbo-Hauser bases
Lithium DiisopropylamideA strong non-nucleophilic base used in deprotonationHighly reactive but lacks the bimetallic nature

TMPMgCl·LiCl stands out due to its enhanced kinetic basicity and regioselectivity compared to other bases like isopropylmagnesium chloride lithium chloride. Its unique structure allows for more efficient metalation processes, making it particularly valuable in complex organic syntheses .

Hydrogen Bond Acceptor Count

3

Exact Mass

241.0826751 g/mol

Monoisotopic Mass

241.0826751 g/mol

Heavy Atom Count

14

Dates

Modify: 2023-11-21

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